molecular formula C13H16O2 B13003821 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde

Cat. No.: B13003821
M. Wt: 204.26 g/mol
InChI Key: XTFCJIIXNFGEOA-UHFFFAOYSA-N
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Description

Contextualizing the Cyclobutane (B1203170) Scaffold in Modern Chemical Research

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent strain, has emerged as a valuable component in the synthetic chemist's toolkit. acs.orgresearchgate.netnih.govambeed.com Its incorporation into molecular design is no longer an exception but a deliberate strategy to achieve specific chemical and physical properties.

Strained ring systems, such as cyclobutanes, possess unique geometric and electronic properties that set them apart from their acyclic or larger-ring counterparts. acs.orgresearchgate.netambeed.com The bond angles in a cyclobutane ring are compressed to approximately 90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. This deviation results in considerable angle and torsional strain, making these rings susceptible to ring-opening reactions under specific conditions. achemblock.com This reactivity can be harnessed by synthetic chemists to facilitate complex transformations that would be difficult to achieve otherwise. The inherent strain energy of the cyclobutane ring can act as a driving force for skeletal rearrangements, providing access to diverse and intricate molecular architectures.

The utility of cyclobutane derivatives as synthetic intermediates is well-documented. acs.orgresearchgate.netnih.govambeed.commdpi.com They serve as versatile precursors in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and materials. The rigid, three-dimensional structure of the cyclobutane ring can be used to control the spatial orientation of substituents, which is a critical factor in the design of biologically active compounds. acs.orgnih.gov Furthermore, the selective functionalization of the cyclobutane core allows for the introduction of various chemical handles, enabling further elaboration into more complex structures.

Role of Acetaldehyde (B116499) Derivatives in C2 Building Block Strategies

Acetaldehyde and its derivatives are fundamental C2 building blocks in organic synthesis. The aldehyde functionality is highly versatile, participating in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. acs.orgnih.gov The use of acetaldehyde derivatives allows for the introduction of a two-carbon unit with a reactive handle that can be further transformed into a variety of functional groups. This strategy is a cornerstone of retrosynthetic analysis, enabling the disconnection of complex target molecules into simpler, readily available starting materials.

Historical Development and Emerging Research on 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde and Related Motifs

While the individual components of this compound, namely the cyclobutane ring and acetaldehyde derivatives, have a long and rich history in organic chemistry, the specific compound itself appears to be a relatively recent addition to the chemical landscape. A comprehensive search of the scientific literature reveals a notable scarcity of studies focused specifically on the synthesis, properties, and applications of this compound. Its availability from commercial suppliers under the CAS number 1934783-65-9 suggests its use as a building block in proprietary or as-yet-unpublished research, likely in the fields of medicinal chemistry or materials science. achemblock.com

The emergence of such specialized building blocks is often driven by the need for precise structural control in the synthesis of complex target molecules. The benzyloxy group serves as a common protecting group for the hydroxyl functionality on the cyclobutane ring, allowing for selective reactions at the aldehyde. The cyclobutyl moiety introduces a defined conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.

Research Gaps and Future Perspectives for the Compound's Utility

The limited publicly available research on this compound presents a clear research gap. The development of efficient and scalable synthetic routes to this compound would be a valuable contribution to the field of organic synthesis. Furthermore, a systematic investigation of its reactivity, particularly the interplay between the strained cyclobutane ring and the aldehyde functionality, could uncover novel chemical transformations.

Future research could focus on utilizing this building block in the synthesis of novel bioactive molecules. The unique three-dimensional structure imparted by the cyclobutane ring could be exploited to create new classes of compounds with interesting pharmacological profiles. Additionally, the aldehyde group provides a versatile handle for the attachment of various pharmacophores or for incorporation into larger, more complex scaffolds. The exploration of its use in asymmetric synthesis, to generate enantiomerically pure target molecules, would also be a promising avenue of research. In essence, this compound stands as a building block of high potential, awaiting detailed exploration by the synthetic chemistry community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3-phenylmethoxycyclobutyl)acetaldehyde

InChI

InChI=1S/C13H16O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,7,12-13H,6,8-10H2

InChI Key

XTFCJIIXNFGEOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Benzyloxy Cyclobutyl Acetaldehyde

Chemo- and Stereoselective Synthesis of the Cyclobutane (B1203170) Core

The formation of the 3-benzyloxy-substituted cyclobutane ring is the cornerstone of the synthesis. The inherent ring strain (ca. 26.3 kcal/mol) of cyclobutanes makes their construction non-trivial, necessitating specialized methods. acs.org Key approaches include cycloaddition reactions, ring contractions or expansions, and intramolecular cyclizations, all of which must proceed with high levels of chemo- and stereoselectivity to yield the desired precursor. acs.orgnih.gov

[2+2] cycloaddition is a primary and extensively utilized method for constructing cyclobutane rings directly from two alkene components. nih.govnih.gov These reactions can be initiated either thermally or photochemically, with the choice of method depending on the electronic nature of the substrates and the desired stereochemical outcome.

Thermal [2+2] Cycloadditions: Thermal [2+2] cycloadditions are typically effective when one of the reacting partners is a ketene (B1206846) or a ketene equivalent, such as a keteniminium salt. fiveable.melibretexts.org These reactions proceed through a concerted, suprafacial-antarafacial mechanism, which circumvents the symmetry-forbidden ground-state concerted pathway for two standard alkenes. libretexts.org For instance, the reaction of a ketene with an alkene, such as benzyloxy-ethene, could theoretically form the cyclobutanone (B123998) precursor. A notable strategy involves the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates, providing a direct route to functionalized cyclobutanes that can be further elaborated. rsc.org The regioselectivity in these reactions is generally well-controlled; the electron-poor carbonyl carbon of the ketene reacts with the most electron-rich atom of the alkene partner. libretexts.org

Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent one of the most versatile methods for synthesizing cyclobutanes. acs.org These reactions proceed by photoexcitation of one alkene partner to its excited state, which then adds to the ground-state second alkene. harvard.edu The reaction can be intermolecular or intramolecular. nsf.gov To synthesize a precursor for 2-[3-(benzyloxy)cyclobutyl]acetaldehyde, a potential strategy would be the photocycloaddition of benzyloxy-ethene with an appropriate alkene partner carrying a masked acetaldehyde (B116499) group.

Key aspects of photochemical strategies include:

Regioselectivity: In intermolecular reactions, head-to-head (HH) and head-to-tail (HT) isomers can form, and controlling this regioselectivity is a significant challenge. nih.govnsf.gov

Stereoselectivity: The stereochemistry of the starting alkenes often dictates the stereochemistry of the product, although stereochemical scrambling can occur via excited-state intermediates. fiveable.me

Catalysis: Modern methods utilize visible-light photoredox catalysis to facilitate cycloadditions under milder conditions. harvard.eduorganic-chemistry.org For example, Ru(bipy)₃Cl₂ can catalyze the [2+2] cycloaddition of enones, often with excellent diastereoselectivity. organic-chemistry.org Chiral catalysts, such as phosphoric acids functionalized with a triplet sensitizer, have been developed to achieve enantioselective photocycloadditions. organic-chemistry.org

Table 1: Comparison of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis

Feature Thermal [2+2] Cycloaddition Photochemical [2+2] Cycloaddition
Activation Heat UV or Visible Light (often with a sensitizer)
Typical Substrates Ketenes, Keteniminium Salts, Allenes + Alkenes libretexts.orgrsc.org Two alkene moieties (inter- or intramolecular) acs.orgnsf.gov
Mechanism Concerted [π2s + π2a] for ketenes; Stepwise for others libretexts.orgnih.gov Stepwise via diradical or zwitterionic intermediates from an excited state nih.govyoutube.com
Stereochemistry Often predictable based on concerted mechanism Can be complex; may depend on singlet vs. triplet state and intermediate lifetime fiveable.me
Key Advantage High regioselectivity with polarized substrates like ketenes libretexts.org Broad substrate scope, including non-activated alkenes acs.org
Key Challenge Limited to specific substrate classes (e.g., ketenes) fiveable.me Often produces mixtures of regio- and stereoisomers nih.gov

Alternative strategies to cycloadditions involve altering the size of a pre-existing ring. These methods can provide access to complex cyclobutane structures with excellent stereocontrol. rsc.orgrsc.org

Ring Contraction: The synthesis of a four-membered ring from a larger, more easily accessible five-membered ring is a powerful approach. rsc.orgchemistryviews.org A prominent example is the stereoselective contraction of substituted pyrrolidines into cyclobutanes. chemistryviews.orgacs.org In this method, treatment of a pyrrolidine (B122466) with a source of iodonitrene generates a reactive 1,1-diazene intermediate. acs.orgnih.gov Subsequent extrusion of nitrogen gas produces a 1,4-biradical that rapidly cyclizes to form the cyclobutane ring. acs.orgnih.gov The reaction often proceeds with a high degree of stereoretention, meaning the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product. acs.org This strategy was successfully used in the formal synthesis of the natural product piperarborenine B. chemistryviews.orgnih.gov Another classic ring contraction method is the Wolff rearrangement of α-diazocyclopentanones, which yields a cyclobutyl-ketene intermediate. ntu.ac.uk

Ring Expansion: Conversely, a three-membered ring can be expanded to a four-membered one. Transition-metal-catalyzed ring expansion of substituted cyclopropanes offers a highly selective route to cyclobutenes, which can then be hydrogenated to the corresponding cyclobutanes. nih.gov For example, Rh(I) or Pd(0) catalysts can mediate the rearrangement of vinylcyclopropanes or methylenecyclopropanes. acs.org Another approach involves the Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes, which proceeds through a tandem Prins addition/ring expansion sequence to afford bicyclic systems containing a cyclobutane ring. nih.gov

Forming the cyclobutane core via intramolecular bond formation is another effective strategy, particularly for creating fused or bicyclic systems which can later be cleaved to reveal a monosubstituted cyclobutane. acs.orgnih.gov

Intramolecular Cyclization: Radical cascade reactions can be initiated on acyclic precursors to form cyclobutane rings. For example, a copper-catalyzed radical cascade starting from simple cyclobutanes has been shown to produce highly functionalized cyclobutenes by selectively cleaving multiple C-H bonds. rsc.orgrsc.org While this example starts with a cyclobutane, the principle of controlled radical C-H functionalization can be applied to acyclic systems to forge the ring. Intramolecular [2+2] photocycloadditions are also highly effective, especially in the synthesis of complex natural products, as the tether connecting the two alkene moieties can pre-organize the molecule for a selective cyclization. baranlab.orgacs.org

Rearrangement Pathways: C–H functionalization logic offers an unconventional approach where a functional group is used to direct bond formation at a specific C-H position. acs.org For instance, a carbonyl group can act as a latent directing group to facilitate the construction of the cyclobutane ring, avoiding the regio- and stereocontrol issues associated with direct dimerization approaches. acs.org Rearrangements of bicyclo[1.1.0]butanes, which are highly strained molecules, can also be used as a pathway to functionalized cyclobutanes under transition-metal-free conditions. organic-chemistry.org

Installation and Functionalization of the Acetaldehyde Moiety

Once the 3-(benzyloxy)cyclobutane core is synthesized, the next critical phase is the introduction of the acetaldehyde side chain at the C-1 position. This can be achieved by either building the chain onto a cyclobutane precursor or by manipulating a pre-existing functional group.

Attaching a two-carbon aldehyde unit to a cyclobutane ring requires precise C-C bond-forming reactions. A common starting point for such functionalization is a cyclobutanone or a cyclobutane carboxylic acid derivative.

From Cyclobutanone: A 3-(benzyloxy)cyclobutanone (B149166) intermediate can be converted to the target aldehyde via a Wittig-type reaction. For example, reaction with methoxymethylidene triphenylphosphorane would yield a vinyl ether, which can be subsequently hydrolyzed under acidic conditions to unmask the aldehyde.

From a Carboxylic Acid: A 3-(benzyloxy)cyclobutanecarboxylic acid derivative can serve as a robust precursor. The carboxylic acid can be converted to its corresponding acid chloride or ester. As detailed in the next section, these functional groups can then be selectively reduced to the aldehyde.

C-H Functionalization: Direct C-H functionalization of a benzyloxycyclobutane is a more advanced, atom-economical approach. acs.org While challenging, methods involving transition-metal-catalyzed C-H activation could potentially be used to introduce a two-carbon unit.

The final step in the synthesis often involves a functional group interconversion to reveal the aldehyde. This transformation must be highly chemoselective to avoid reacting with the benzyl (B1604629) ether or other sensitive groups in the molecule.

Chemoselective Oxidation: If the side chain is installed as a 2-[3-(benzyloxy)cyclobutyl]ethanol group, a selective oxidation of this primary alcohol is required. Over-oxidation to the carboxylic acid must be avoided.

Table 2: Reagents for Chemoselective Oxidation of a Primary Alcohol to an Aldehyde

Reagent/Method Description Key Features
PCC (Pyridinium chlorochromate) A complex of chromium trioxide with pyridine (B92270) and HCl. Effective for stopping oxidation at the aldehyde stage. Chromium-based reagents have toxicity concerns.
DMP (Dess-Martin Periodinane) A hypervalent iodine compound. Operates under mild, neutral conditions at room temperature. Generates periodinane byproduct.
Swern Oxidation Uses oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., triethylamine). High-yielding and avoids heavy metals. Requires low temperatures (-78 °C) and produces dimethyl sulfide (B99878) as a byproduct.
Oppenauer-type Oxidation A catalytic method using a ruthenium complex, a base, and a hydrogen acceptor like acetone. Can be highly selective for secondary over primary alcohols, but conditions can be tuned. acs.org Avoids stoichiometric toxic reagents.

Chemoselective Reduction: Alternatively, if the precursor is a carboxylic acid derivative, a partial reduction is necessary.

Reduction of Acyl Chlorides: The Rosenmund reduction, which uses a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas, is a classic method for converting an acyl chloride to an aldehyde. youtube.com The barium sulfate (B86663) "poisons" the catalyst, preventing further reduction of the aldehyde to an alcohol. youtube.com

Reduction of Esters or Nitriles: Reagents like Diisobutylaluminium hydride (DIBAL-H) are highly effective for the partial reduction of esters or nitriles to aldehydes. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Reduction of Amides: Weinreb amides (N-methoxy-N-methylamides) can be prepared from the carboxylic acid and subsequently treated with a hydride reagent like LiAlH₄ or DIBAL-H to yield the aldehyde upon workup. The resulting metal-chelate intermediate is stable and prevents over-reduction.

The choice between an oxidative or reductive final step depends on the most efficient route to construct the precursor containing either the ethanol (B145695) or the carboxylic acid derivative side chain on the cyclobutane core.

Management of the Benzyloxy Protecting Group during Synthesis

The benzyloxy (Bn) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability under a range of reaction conditions. However, its successful application in the synthesis of this compound hinges on strategic introduction, selective retention throughout the synthetic sequence, and compatibility with the diverse reaction conditions employed.

Compatibility with Diverse Reaction Conditions

The compatibility of the benzyloxy group with various reaction conditions is a key consideration in the synthetic planning. For instance, in the context of palladium-catalyzed cross-coupling reactions, which might be employed for the elaboration of the cyclobutane core, the benzyloxy group is generally stable. However, care must be taken as some palladium catalysts, particularly under hydrogen pressure, can induce debenzylation.

Organocatalytic reactions, often proceeding under mild conditions, are generally compatible with the benzyloxy protecting group. For example, enamine and iminium ion-based organocatalysis for the functionalization of aldehydes and ketones can be performed without affecting the benzyloxy moiety. Similarly, many photoredox-catalyzed reactions, which utilize visible light and a photocatalyst, can be compatible, although the specific photocatalyst and reaction conditions must be chosen carefully to avoid unwanted side reactions such as benzylic C-H oxidation.

Catalytic Systems and Their Efficacy in Synthesis

Modern catalytic methods offer powerful tools for the construction and functionalization of the cyclobutane ring in this compound. These include metal-catalyzed, organocatalytic, biocatalytic, and photoredox catalysis approaches, each with its own set of advantages in terms of efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Approaches (e.g., Palladium, Gold)

Palladium and gold catalysts have emerged as versatile tools in the synthesis of complex carbocycles, including cyclobutanes. Palladium-catalyzed reactions, such as C-H activation and cross-coupling reactions, can be employed for the functionalization of pre-existing cyclobutane rings. For instance, a palladium catalyst could be used to couple a suitable precursor to introduce the acetaldehyde side chain or its synthetic equivalent. The stability of the benzyloxy group under many palladium-catalyzed conditions makes this an attractive approach.

Gold catalysts are particularly known for their ability to activate alkynes and allenes, facilitating cycloaddition reactions to form four-membered rings. A gold-catalyzed [2+2] cycloaddition between an appropriately substituted alkene and an allene (B1206475) or alkyne could be a potential strategy to construct the 3-(benzyloxy)cyclobutane core. The mild reaction conditions often associated with gold catalysis are beneficial for preserving the integrity of the protecting group.

Table 2: Examples of Metal-Catalyzed Reactions in Cyclobutane Synthesis

Catalyst/ReagentsSubstrate TypeProduct TypeYield (%)Reference
Pd(OAc)₂ / P(tBu)₃o-xylene derivativeBenzocyclobutene44-92 acs.org
[Rh(cod)Cl]₂ / Chiral DieneCyclobutene (B1205218), Arylboronic acidChiral CyclobutaneHigh rsc.orgnih.gov
Au(I) complexYnol ether, AlkeneCyclobutanoneBroad Scope acs.org

This table presents examples of metal-catalyzed reactions for the synthesis of cyclobutane derivatives and may not be directly applicable to the target molecule.

Organocatalytic and Biocatalytic Strategies

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral molecules. Chiral secondary amines, for example, can catalyze the asymmetric α-functionalization of aldehydes and ketones via enamine or iminium ion intermediates. An organocatalytic approach could be envisioned for the enantioselective synthesis of a chiral cyclobutane precursor. For instance, an asymmetric Michael addition followed by an intramolecular cyclization, catalyzed by a chiral organocatalyst, could provide access to an enantioenriched 3-(benzyloxy)cyclobutanone.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and mild reaction conditions. Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 3-hydroxycyclobutanone (B178150) derivative, allowing for the separation of the enantiomers, one of which could then be benzylated and carried forward to the target molecule. Ketoreductases could also be employed for the stereoselective reduction of a prochiral cyclobutanedione to a chiral hydroxycyclobutanone.

Photoredox Catalysis and Energy Transfer Mechanisms

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This methodology can be applied to the synthesis of cyclobutanes through various strategies, including [2+2] cycloadditions and C-H functionalization. A photoredox-catalyzed reaction could be employed to either construct the cyclobutane ring or to introduce the acetaldehyde side chain.

Energy transfer is another powerful mechanism in photocatalysis, where an excited photocatalyst transfers its energy to a substrate, promoting it to an excited state that can then undergo a desired reaction, such as a [2+2] cycloaddition. This approach can be particularly useful for the synthesis of cyclobutanes from two alkene precursors. The judicious choice of photosensitizer and reaction conditions is crucial to ensure efficient energy transfer and to avoid side reactions involving the benzyloxy group. The combination of photoredox catalysis with other catalytic modes, such as organocatalysis, has proven to be a powerful strategy for the enantioselective functionalization of carbonyl compounds. nih.govnih.gov

Table 3: Overview of Photoredox-Catalyzed Reactions Relevant to Aldehyde and Cyclobutane Synthesis

PhotocatalystReaction TypeSubstrate(s)Key FeaturesReference
Ru(bpy)₃Cl₂ / Amine catalystα-Alkylation of aldehydesAldehyde, Alkyl halideEnantioselective C-C bond formation nih.govnih.gov
Iridium complex[2+2] PhotocycloadditionCinnamyl alcohol, Allyl acetate (B1210297)Cascade reaction, enantioselective chemistryviews.org
Organic DyesBarbier-type allylationAldehyde/Ketone, Allyl halideMild, environmentally benign princeton.edu

This table provides examples of photoredox-catalyzed reactions that are conceptually relevant to the synthesis of the target molecule.

Green Chemistry Principles in the Synthesis of this compound

The incorporation of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves a critical assessment of each synthetic step to maximize efficiency and minimize environmental impact.

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net High atom economy is a hallmark of a "green" synthetic route, as it signifies minimal generation of byproducts.

A potential homologation strategy to extend the carboxylic acid side chain of a precursor like 3-(benzyloxy)cyclobutanecarboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This reaction sequence involves the conversion of a carboxylic acid to its next higher homolog. wikipedia.org The key steps include the formation of an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a subsequent Wolff rearrangement. organic-chemistry.orgnrochemistry.com While effective, the classical Arndt-Eistert synthesis has a poor atom economy due to the use of diazomethane and the generation of nitrogen gas and other byproducts. nrochemistry.comwikipedia.org Safer alternatives using trimethylsilyldiazomethane (B103560) have been developed, which can improve the safety profile but still present challenges in atom economy. nrochemistry.com

The subsequent reduction of the homologated carboxylic acid (2-[3-(Benzyloxy)cyclobutyl]acetic acid) to the corresponding primary alcohol (2-[3-(Benzyloxy)cyclobutyl]ethanol) can be achieved using various reducing agents. Traditional reagents like lithium aluminum hydride (LiAlH₄) are highly effective but have low atom economy and produce significant amounts of aluminum salt waste. commonorganicchemistry.comyoutube.com Catalytic hydrogenation would offer a much higher atom economy, but the conditions required might be harsh. More modern, greener alternatives involve catalytic hydrosilylation using manganese-based catalysts, which can proceed with high efficiency and better atom economy. nih.govchemistryviews.org

The final step, the oxidation of the primary alcohol to the aldehyde, presents a critical choice in terms of reagents and their associated atom economy. Common methods include the use of pyridinium (B92312) chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. orgoreview.commasterorganicchemistry.com

PCC Oxidation: This method utilizes a chromium(VI) reagent. libretexts.orgmasterorganicchemistry.com While effective for stopping the oxidation at the aldehyde stage, it has a very poor atom economy, generating stoichiometric amounts of chromium-containing waste, which is toxic and environmentally hazardous. beyondbenign.orgchemistrysteps.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. wikipedia.orgorganic-chemistry.org It is known for its mild conditions and high selectivity. numberanalytics.comadichemistry.com However, it generates several byproducts, including dimethyl sulfide (which is malodorous), carbon monoxide, and carbon dioxide, leading to a low atom economy. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine compound. wikipedia.orgchemistrysteps.comwikipedia.org It is appreciated for its mild conditions and high yields. organic-chemistry.org The atom economy is still a concern due to the high molecular weight of the periodinane reagent and its byproduct. reddit.com

The following table provides a comparative overview of the atom economy for these different oxidation methods.

Oxidation MethodKey ReagentsMajor ByproductsAtom Economy Assessment
PCC OxidationPyridinium Chlorochromate (PCC)Cr(IV) species, Pyridinium hydrochlorideVery Poor
Swern OxidationDMSO, Oxalyl chloride, TriethylamineDimethyl sulfide, CO, CO₂, Triethylammonium chloridePoor
Dess-Martin OxidationDess-Martin Periodinane (DMP)2-Iodoxybenzoic acid derivative, Acetic acidPoor

Catalytic aerobic oxidation methods, using catalysts based on ruthenium, palladium, or copper in conjunction with air or oxygen as the ultimate oxidant, represent the most atom-economical approach, with water being the only theoretical byproduct. acs.org

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. acsgcipr.org

In the context of synthesizing this compound, each step of the proposed pathway offers opportunities for greener solvent selection.

Homologation and Reduction: Reactions like the Arndt-Eistert synthesis and subsequent reductions have traditionally been carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com While effective, these solvents have significant environmental and health concerns. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are increasingly being adopted. nih.govchemistryviews.org

Oxidation: The oxidation of alcohols is a reaction class where solvent choice has been extensively studied from a green chemistry perspective.

PCC oxidations are almost exclusively run in chlorinated solvents like dichloromethane. orgoreview.combeyondbenign.org

Swern oxidations also typically employ dichloromethane at low temperatures. wikipedia.orgorganic-chemistry.org

Dess-Martin oxidations are commonly performed in chloroform (B151607) or dichloromethane. wikipedia.orgorganic-chemistry.org

The development of catalytic oxidation systems has opened the door to using much greener solvents. For instance, TEMPO-catalyzed oxidations can be effectively carried out in ethyl acetate or even in aqueous systems, significantly reducing the environmental impact. acs.orgorganic-chemistry.org Ionic liquids have also been explored as recyclable green solvents for alcohol oxidations. researchgate.net

The table below summarizes the solvent choices for the different oxidation methods discussed.

Oxidation MethodTraditional SolventsGreener Alternative Solvents
PCC OxidationDichloromethane, ChloroformLimited alternatives due to reagent compatibility
Swern OxidationDichloromethaneAcetonitrile (B52724), Ethyl acetate (less common)
Dess-Martin OxidationDichloromethane, ChloroformAcetonitrile
Catalytic Aerobic OxidationAcetonitrile, TolueneWater, Ethyl acetate, 2-MeTHF, Ionic Liquids

Waste minimization is intrinsically linked to atom economy and solvent selection. By choosing reactions with high atom economy, the amount of byproduct waste is inherently reduced. Similarly, selecting recyclable solvents or using water as a reaction medium minimizes solvent waste. The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry and waste reduction. For instance, a recyclable heterogeneous catalyst for an oxidation step would significantly reduce waste compared to a stoichiometric reagent that must be separated and disposed of after a single use. acs.org

Chemical Reactivity and Transformations of 2 3 Benzyloxy Cyclobutyl Acetaldehyde

Reactivity Profiles of the Acetaldehyde (B116499) Functional Group

The acetaldehyde functional group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.orglibretexts.org The presence of an adjacent α-carbon with acidic protons also allows for tautomerization to enol and enolate intermediates, which are key to a different set of reactions. masterorganicchemistry.comutexas.edu

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.orglibretexts.org For 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde, this reaction creates a new stereocenter at the former carbonyl carbon. libretexts.orglibretexts.org

Key examples of nucleophilic addition reactions applicable to this compound include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add alkyl or aryl groups, leading to the formation of secondary alcohols.

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 2-[3-(Benzyloxy)cyclobutyl]ethanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. byjus.com The cyanide anion (CN⁻) acts as the nucleophile. byjus.com

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal. byjus.compressbooks.pub The reaction proceeds through a hemiacetal intermediate, which is usually too unstable to be isolated. pressbooks.pub The removal of water drives the reaction to completion. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Type Reagent Example Product Functional Group Notes
Carbon Nucleophile Grignard Reagent (e.g., CH₃MgBr) Secondary Alcohol Forms a new C-C bond.
Hydride Nucleophile Sodium Borohydride (NaBH₄) Primary Alcohol A common reduction method.
Cyanide Nucleophile Hydrogen Cyanide (HCN) / KCN Cyanohydrin Creates a new stereocenter.
Oxygen Nucleophile Ethanol (B145695) (C₂H₅OH) / H⁺ Acetal Proceeds via a hemiacetal intermediate. pressbooks.pub

The acetaldehyde group readily undergoes condensation reactions with primary and secondary amines.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields an imine. byjus.com The mechanism involves initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. byjus.com

Enamine Formation: Reaction with secondary amines (R₂NH) leads to the formation of an enamine. This reaction also proceeds through an initial addition product, but since the nitrogen lacks a second proton to eliminate, dehydration occurs by removing a proton from the α-carbon, resulting in a C=C double bond adjacent to the nitrogen atom.

These reactions are often reversible and can be controlled by the removal of water from the reaction mixture.

Tautomerism is an isomerization reaction that involves the migration of a proton and the shifting of a double bond. tandfonline.comresearchgate.net For this compound, the key equilibrium is between the keto (aldehyde) form and its enol tautomer, 2-[3-(Benzyloxy)cyclobutyl]ethen-1-ol. utexas.edu

Keto-Enol Tautomerism: Under standard conditions, the keto form is significantly more stable and predominates. utexas.edu However, the equilibrium can be catalyzed by either acid or base. pitt.edu The enol, though a minor component, is a crucial intermediate due to the nucleophilicity of its C=C double bond. utexas.edu

Enolate Formation: In the presence of a strong base, the proton on the α-carbon (the carbon adjacent to the carbonyl group) can be removed to form an enolate anion. masterorganicchemistry.com This anion is a powerful nucleophile, stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com Enolates are ambident nucleophiles, capable of reacting with electrophiles at either the carbon or oxygen atom, though reactions with soft electrophiles typically occur at the carbon. bham.ac.uk The formation of the enolate allows for a range of α-substitution reactions, including alkylation and halogenation.

Table 2: Keto-Enol Tautomerism in Substituted Acetaldehydes

Relative stabilities of the enol form for various 2-substituted acetaldehydes (XH₂C-CHO), providing context for the expected equilibrium in the title compound. Data from high-level ab initio calculations. researchgate.netacs.org

Substituent (X)Relative Enol Stability (ΔEe, kcal/mol) acs.orgNotes
H11.8The keto form is highly favored.
CH₃9.7Alkyl groups slightly stabilize the enol relative to H.
OH10.2Electron-donating groups influence stability.
F12.1The highly electronegative F destabilizes the enol form.
CN5.6Electron-withdrawing groups can stabilize the enol form.

Cyclobutane (B1203170) Ring Reactivity and Strain-Release Transformations

The cyclobutane ring possesses significant ring strain, estimated at approximately 26.3 kcal/mol, which arises from non-ideal bond angles (angle strain) and eclipsing hydrogen interactions (torsional strain). libretexts.orgwikipedia.org This inherent strain is a driving force for reactions that lead to the opening, expansion, or contraction of the four-membered ring. wikipedia.orgmasterorganicchemistry.com

The high strain energy of cyclobutanes can be harnessed to drive selective ring-opening reactions, yielding linear aliphatic compounds. rsc.org

Thermal Ring-Opening: Upon heating, cyclobutanes can undergo cleavage of a C-C bond. These reactions often proceed through a biradical mechanism. arxiv.org For substituted cyclobutenes, thermal ring-opening is a concerted electrocyclic reaction governed by orbital symmetry rules. researchgate.netacs.orgresearchgate.net

Photochemical Ring-Opening: Irradiation with UV light can also induce ring-opening. nih.gov These reactions can proceed through different excited states depending on the wavelength of light used and may involve radical intermediates. rsc.orgnih.gov Photochemical methods provide access to reactions that are thermally forbidden. nih.gov

Acid/Base and Metal-Catalyzed Ring-Opening: Lewis acids can catalyze the ring-opening of donor-acceptor cyclobutanes by reacting with nucleophiles like electron-rich arenes or thiols. researchgate.netacs.org Transition metals are also employed to facilitate C-C bond activation and cleavage. rsc.org

Table 3: General Conditions for Cyclobutane Ring-Opening

Condition Typical Mechanism Potential Outcome for the Target Compound
Thermal Biradical or Electrocyclic Cleavage to form an unsaturated open-chain aldehyde.
Photochemical Radical Intermediates / Excited States Formation of γ,δ-unsaturated aldehydes or ketones. rsc.orgnih.gov
Acid-Catalyzed Cationic Intermediates Friedel-Crafts type reaction at the benzyloxy group or ring-opening initiated by nucleophilic attack. acs.org
Transition Metal-Catalyzed Oxidative Addition Selective C-C bond cleavage to form linear products. rsc.org

Rearrangements involving the cyclobutane ring can lead to the formation of either larger or smaller ring systems, driven by the release of ring strain and the formation of more stable intermediates.

Ring Expansion: A particularly common reaction is the one-carbon ring expansion of a cyclobutylmethyl system to a cyclopentyl system. ugent.bestackexchange.com This rearrangement is often initiated by the formation of a carbocation on the exocyclic methylene (B1212753) carbon. The subsequent migration of one of the ring C-C bonds to the cationic center results in the formation of a more stable five-membered ring. stackexchange.com For this compound, reactions that generate a carbocationic intermediate alpha to the ring (e.g., via the enol or related derivatives) could potentially trigger such an expansion. Metal-catalyzed ring expansions of cyclobutanols are also well-established. acs.org

Ring Contraction: The conversion of a cyclobutane to a cyclopropane (B1198618) derivative is also a known process. nih.govwikipedia.org Solvolysis of cyclobutyl tosylates, for instance, can proceed with anchimeric assistance to yield cyclopropylmethyl products via a bicyclobutonium ion intermediate. thieme-connect.deic.ac.uk Such contractions often require specific leaving groups and reaction conditions that favor the formation of a cyclopropylcarbinyl-type cation or related intermediate. thieme-connect.de

Table 4: Potential Ring Rearrangement Pathways

Rearrangement Key Intermediate Driving Force Potential Product Structure
Ring Expansion Cyclobutylmethyl Cation Relief of ring strain; formation of a more stable (e.g., secondary) carbocation. stackexchange.com Substituted Cyclopentanecarbaldehyde
Ring Contraction Bicyclobutonium Ion Formation of a stabilized cyclopropylcarbinyl system. thieme-connect.de Substituted Cyclopropylacetaldehyde

Selective C-C Bond Cleavage Mechanisms

The strained nature of the cyclobutane ring and the presence of the aldehyde group in this compound make its carbon-carbon bonds susceptible to cleavage under specific conditions. Mechanisms for such cleavages often involve radical intermediates or oxidative pathways.

Visible-light photoredox catalysis represents a modern approach for the oxidative C-C bond cleavage of aldehydes. amazonaws.com In a general sense, this process can be initiated by the formation of an enamine from the aldehyde and a secondary amine catalyst. Single-electron transfer from the enamine to an excited photocalyst generates a radical cation, which, in the presence of an oxygen-centered radical, can lead to the cleavage of the Cα-Cβ bond. While not specifically documented for this compound, this mechanism could potentially lead to the fragmentation of the acetaldehyde side chain from the cyclobutane ring.

Another relevant pathway involves the cleavage of β-alkoxy alcohols, which are structurally related to the target molecule. Copper-catalyzed aerobic oxidation has been shown to promote the C–C bond cleavage of β-alkoxy alcohols. nih.gov The proposed mechanism involves the formation of a copper-alkoxide intermediate, which facilitates the cleavage. Should the aldehyde in this compound be reduced to the corresponding alcohol, such a pathway could become accessible for the cleavage of the bond between the cyclobutane ring and the hydroxyethyl (B10761427) side chain.

Furthermore, radical-based mechanisms can facilitate the cleavage of C-C bonds in cyclic systems. The β-scission of an alkoxy radical is a common fragmentation pathway. researchgate.net For a molecule like this compound, generation of a radical at a carbon atom of the cyclobutane ring could initiate ring-opening via C-C bond cleavage, driven by the release of ring strain. Similarly, radical cations of alkylaromatic systems are known to undergo side-chain C-C bond cleavage. cmu.edu Electrochemical methods, which operate under metal-free conditions, have also proven effective for the selective oxidative cleavage of C-N bonds in benzylamines, proceeding through radical intermediates to yield aldehydes or ketones. nih.gov A similar electrochemical approach could potentially be developed for the cleavage of C-C bonds.

C-H Functionalization of the Cyclobutane Core

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. acs.org The cyclobutane core of this compound presents a unique scaffold for such transformations, with challenges and opportunities arising from its strained C-H bonds, which have greater s-character than those in unstrained systems. nih.gov

In directed C-H activation, a functional group within the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, typically one located at a γ- or δ-position. chemrxiv.org

For this compound, the aldehyde itself is not a classic directing group. However, it can be transiently converted into an imine or an N-acyl amine, which are well-established directing groups for C-H functionalization. chemrxiv.org For example, the use of an 8-aminoquinoline (B160924) auxiliary to form an amide can direct palladium catalysts to arylate C(sp³)–H bonds. researchgate.net

Alternatively, the native functionality can sometimes act as a director. Palladium-catalyzed enantioselective C(sp³)–H arylation has been achieved on aminomethyl-cyclobutanes, where the native tertiary amine directs the C-H cleavage. chemrxiv.orgnih.gov It is conceivable that the ether oxygen of the benzyloxy group could exhibit a weak directing effect, guiding a catalyst to functionalize the C-H bonds at the C3 position of the cyclobutane ring. The success of such an approach would depend heavily on overcoming the geometric and electronic hurdles inherent to the cyclobutane system. acs.org

Achieving selectivity in the functionalization of a substituted cyclobutane is challenging, as multiple C-H bonds are available for reaction. nih.gov Catalyst control, rather than substrate control, has emerged as a powerful tactic to overcome this. nih.gov

Work by Davies and others has shown that intermolecular C-H insertion reactions using rhodium-bound carbenes can be rendered highly regio- and stereoselective by modulating the ligand framework of the rhodium catalyst. nih.govnih.gov This strategy allows for regiodivergent functionalization; for instance, by simply changing the rhodium catalyst, it is possible to selectively functionalize either the C1 or C3 position of an arylcyclobutane. nih.gov This approach provides access to chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes, products that are difficult to obtain through traditional methods that often favor 1,2-disubstitution via substrate control. nih.gov

Given that this compound possesses C-H bonds at positions C2, C3, and C4 of the cyclobutane ring, as well as on the side chain, a catalyst-controlled approach would be essential to achieve selective functionalization at a desired position. The pre-existing stereocenter at C3 would also be expected to influence the stereochemical outcome of any functionalization reaction, potentially directing incoming groups to a specific face of the ring. acs.org

In-Depth Theoretical and Computational Analysis of this compound

A comprehensive examination of the quantum mechanical properties, reaction dynamics, and conformational behavior of this compound through advanced computational methodologies.

The following article delves into the theoretical and computational examination of the chemical compound this compound. This analysis is structured to provide a detailed understanding of its molecular characteristics, focusing exclusively on its electronic structure, conformational possibilities, and predicted reaction pathways.

Theoretical and Computational Studies of 2 3 Benzyloxy Cyclobutyl Acetaldehyde

Predictive Modeling for Novel Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a primary objective of computational and theoretical chemistry. For a molecule with multiple reactive sites and stereochemical complexity like this compound, predictive modeling is an invaluable tool for exploring potential reaction pathways and designing synthetic routes with high efficiency and control. These models leverage principles from quantum mechanics, molecular mechanics, and machine learning to forecast the outcomes of chemical transformations. researchgate.net

Modern predictive chemistry integrates machine learning algorithms with large datasets of chemical reactions to develop models capable of anticipating reaction outcomes. researchgate.net These models can predict various aspects of a reaction, including the major product, regioselectivity, and stereoselectivity. rsc.orgnih.gov For this compound, which contains a strained cyclobutane ring and a reactive aldehyde group, predictive models can help to elucidate the competition between different potential reaction pathways.

Predicting Competing Reaction Pathways

The presence of both a cyclobutane ring and an aldehyde functionality in this compound opens up several competing reaction pathways. The cyclobutane ring, with its inherent ring strain of approximately 26.3 kcal/mol, is susceptible to ring-opening reactions under thermal or catalytic conditions. arxiv.orgresearchgate.net Concurrently, the acetaldehyde moiety can undergo a variety of transformations, such as nucleophilic additions, aldol (B89426) reactions, and oxidations. nih.govbeilstein-journals.org

Predictive models, often based on Density Functional Theory (DFT) calculations, can be employed to calculate the activation energies for these competing pathways. nih.gov By comparing the energy barriers for reactions such as cyclobutane ring-opening versus aldol condensation, a prediction can be made about the likely course of the reaction under specific conditions.

To illustrate this, a hypothetical scenario is presented where predictive models are used to determine the dominant reaction pathway for this compound under thermal conditions. The model would calculate the activation energies for key competing reactions.

Illustrative Data Table: Predicted Activation Energies for Competing Pathways

Reaction PathwayPredicted Activation Energy (kcal/mol)Predicted Major Product
[2+2] Cycloreversion (Ring fragmentation)35.2Ethylene + 3-(Benzyloxy)cyclobut-1-ene
Aldol Condensation (Self-condensation)28.5(2E)-2-[3-(benzyloxy)cyclobutyl]-3-hydroxy-4-[3-(benzyloxy)cyclobutyl]butanal
Ene Reaction (Intramolecular)31.82-(3-hydroxycyclobutyl)-2-propen-1-ol benzyl ether

Note: The data in this table is hypothetical and for illustrative purposes only.

Based on this illustrative model, the aldol self-condensation would be the favored pathway due to its lower predicted activation energy.

Modeling Regio- and Stereoselectivity

Beyond predicting the dominant reaction type, computational models are crucial for forecasting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in an aldol addition with another aldehyde, the formation of different diastereomers is possible. Predictive models can calculate the transition state energies for the formation of each stereoisomer, allowing for a prediction of the diastereomeric ratio (d.r.). researchgate.net

Similarly, for reactions involving the cyclobutane ring, such as a ring-opening metathesis, predictive models can anticipate the selectivity of the process. The strain energy of cyclobutene (B1205218) is higher than that of norbornene, suggesting that under certain ring-opening metathesis polymerization (ROMP) conditions, the cyclobutene moiety would react preferentially. beilstein-journals.org

Let's consider a hypothetical catalytic asymmetric aldol reaction between this compound and benzaldehyde. A predictive model could furnish the following data:

Illustrative Data Table: Predicted Stereoselectivity in an Asymmetric Aldol Reaction

CatalystTransition StatePredicted Transition State Energy (kcal/mol)Predicted Product Ratio (syn:anti)Predicted Enantiomeric Excess (% ee)
(S)-ProlineTS-syn-10.595:598 (R,R)
TS-anti-8.2
Chiral Lewis AcidTS-syn-12.110:9092 (S,S)
TS-anti-13.5

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical model suggests that an (S)-Proline catalyst would favor the syn product with high enantioselectivity, while a specific chiral Lewis acid catalyst would favor the anti product.

Machine Learning and QSAR in Reactivity Prediction

The development of machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models has further advanced the field of predictive chemistry. semanticscholar.orgrsc.orgnih.gov These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. researchgate.netrsc.org For a molecule like this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions based on a set of calculated molecular descriptors. nih.gov

For example, a machine learning model trained on a dataset of cyclobutane ring-opening reactions could predict the likelihood and outcome of such a reaction for this compound when subjected to various catalysts.

Illustrative Data Table: Machine Learning Prediction for Catalytic Ring-Opening

CatalystPredicted Probability of Ring-OpeningPredicted Major Ring-Opened ProductModel Confidence
Grubbs I Catalyst0.85Poly[1-(benzyloxymethyl)ethylene]High
Schrock Catalyst0.92Poly[1-(benzyloxymethyl)ethylene]High
Lewis Acid (BF₃·OEt₂)0.25No significant reactionMedium

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Research on 2 3 Benzyloxy Cyclobutyl Acetaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, they are often insufficient to resolve the complex stereochemical and conformational questions posed by a molecule like 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde. Advanced NMR techniques provide the necessary resolution and detail for a complete structural assignment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and elucidating the molecule's covalent and spatial structure. slideshare.net These experiments correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (NOE) (through-space). acdlabs.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity within the cyclobutane (B1203170) ring and the acetaldehyde (B116499) side chain. For instance, the aldehydic proton would show a correlation to the protons on the adjacent CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). sdsu.eduyoutube.com It is a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity across quaternary carbons and heteroatoms. youtube.comsdsu.edu For the target molecule, HMBC would be vital to connect the benzyloxy group to the cyclobutane ring (correlations from the benzylic CH₂ protons to the C3 of the cyclobutane ring) and the acetaldehyde moiety to the ring (correlations from the CH₂CHO protons to C2 of the cyclobutane ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.com It is particularly powerful for determining stereochemistry. nih.gov For this compound, NOESY can establish the cis/trans relationship between the substituents on the cyclobutane ring. mdpi.com For example, a cross-peak between the proton at C3 and a proton at C2 would suggest they are on the same face of the ring (cis), whereas the absence of this correlation would imply a trans configuration.

Table 1: Hypothetical 2D NMR Correlations for trans-2-[3-(Benzyloxy)cyclobutyl]acetaldehyde

This interactive table illustrates the expected key correlations from various 2D NMR experiments that would be used to confirm the structure and stereochemistry of the molecule.

ExperimentProton(s)Correlated Nucleus (¹H or ¹³C)Information Gained
COSY Aldehyde H (CHO)Methylene (B1212753) H (CH₂CHO)Confirms acetaldehyde side chain connectivity.
COSY Cyclobutane H'sOther Cyclobutane H'sEstablishes proton network within the ring.
HSQC Benzylic H's (OCH₂Ph)Benzylic C (OCH₂Ph)Assigns the benzylic carbon signal.
HSQC Aldehyde H (CHO)Aldehyde C (CHO)Assigns the aldehydic carbon signal.
HMBC Benzylic H's (OCH₂Ph)Cyclobutane C3Confirms attachment of benzyloxy group to C3.
HMBC Aldehyde H (CHO)Cyclobutane C2Confirms attachment of acetaldehyde group to C2.
NOESY Cyclobutane H at C3No correlation to H at C2Supports a trans relationship between substituents.
NOESY Benzylic H's (OCH₂Ph)Aromatic H's (ortho)Confirms spatial proximity within the benzyloxy group.

The four-membered cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. libretexts.orgslideshare.net This "ring-puckering" is a rapid process at room temperature, leading to averaged signals in a standard NMR spectrum. Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study these conformational changes.

By lowering the temperature, the rate of ring inversion can be slowed sufficiently to fall within the NMR timescale. This would lead to the decoalescence of averaged signals into distinct signals for each populated conformation. nih.gov Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-puckering process, providing quantitative insight into the conformational flexibility of the cyclobutane core. Similar studies could probe restricted rotation around the C3-O bond of the benzyloxy substituent.

Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Advanced MS methods provide deeper insights into reaction pathways and molecular structure.

High-Resolution Mass Spectrometry (HRMS), often coupled with gentle ionization techniques like Electrospray Ionization (ESI), can determine the mass of a molecule with extremely high accuracy (typically < 5 ppm error). mdpi.com This allows for the unambiguous determination of the elemental composition.

Beyond final product characterization, HRMS is a powerful tool for in-situ reaction monitoring. acs.orgresearchgate.net It can detect and identify transient, low-concentration intermediates in a reaction mixture, providing crucial mechanistic evidence. nih.gov For instance, in a hypothetical synthesis of this compound, ESI-HRMS could be used to observe charged catalytic species or key intermediates as they form and are consumed in real-time, helping to optimize reaction conditions and validate the proposed mechanism. waters.com

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (the precursor ion), subjecting it to fragmentation via collision-induced dissociation (CID), and then analyzing the resulting fragment ions. acs.org The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm connectivity.

For this compound, key fragmentation pathways would be expected:

Loss of the Benzyloxy Group: Cleavage of the C-O bond could lead to the loss of a benzyloxy radical or a neutral benzyl (B1604629) alcohol molecule.

Formation of a Tropylium (B1234903) Ion: A common fragmentation for benzylic compounds is the rearrangement to the highly stable tropylium cation (m/z 91).

Alpha-Cleavage of the Aldehyde: Aldehydes can fragment via cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.orgyoutube.com

McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a specific rearrangement can occur, though this is less likely to be the primary pathway for this specific structure. libretexts.org

Table 2: Predicted Key Fragments in Tandem MS of this compound

This table outlines plausible fragment ions and neutral losses that would be expected in an MS/MS experiment, aiding in structural confirmation.

Precursor Ion (M+H)⁺Fragment Ion (m/z)Neutral LossProposed Fragment Identity
219.1385111.0810108.0575 (C₇H₈O)[Cyclobutylacetaldehyde + H]⁺
219.138591.0548128.0837 (C₈H₁₂O)Tropylium Cation [C₇H₇]⁺
219.1385190.122829.0157 (CHO)[M - Formyl radical + H]⁺
219.1385218.13071.0078 (H)[M - H]⁺

Chiroptical Methods for Enantiomeric Excess Determination

The presence of at least two stereocenters (C2 and C3 of the cyclobutane ring) means that this compound is a chiral molecule. Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. While chiral chromatography is a standard method, chiroptical techniques offer rapid and sensitive alternatives, particularly for high-throughput screening. acs.orgacs.org

Methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. thieme-connect.deyoutube.com

Principle: Enantiomers produce mirror-image CD and VCD spectra. The intensity of the signal is proportional to the concentration and the enantiomeric excess of the sample. nih.govnih.gov

Application: A calibration curve can be created using samples of known ee. nih.gov The ee of an unknown sample can then be determined rapidly by measuring its CD or VCD signal. acs.org This is much faster than traditional chromatographic separations.

Absolute Configuration: By comparing the experimentally measured VCD spectrum to one predicted by quantum chemical calculations, it is often possible to determine the absolute configuration (R/S) of the stereocenters without the need for X-ray crystallography. youtube.comrsc.org

These methods provide a powerful, non-destructive means to assess the stereochemical outcome of synthetic reactions producing this compound.

Chromatographic Method Development for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as reaction media, environmental samples, or biological matrices, necessitates the development of robust and selective chromatographic methods. The choice of technique is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective (e.g., qualitative identification, quantitative determination, or preparative isolation of isomers). Given the structure of this compound, which contains a reactive aldehyde group, a bulky benzyloxy substituent, and a cyclobutane ring that can exhibit stereoisomerism, method development often focuses on achieving adequate resolution, sensitivity, and specificity.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent techniques for the analysis of this compound. The development of such methods often involves careful optimization of stationary phases, mobile phases (for HPLC) or temperature programs (for GC), and detection systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide both separation from other components in a mixture and structural information for identification. The method typically involves:

Sample Preparation: Dilution in a suitable solvent like hexane (B92381) or dichloromethane (B109758).

Injection: A split/splitless injector is commonly used, with the temperature set to ensure efficient volatilization without thermal degradation.

Separation: A capillary column with a non-polar or medium-polarity stationary phase is often employed. The temperature program is optimized to separate the target analyte from matrix components.

Detection: Mass spectrometry provides detailed information on the molecular weight and fragmentation pattern, aiding in unequivocal identification.

A representative, though general, GC-MS method for a compound with similar structural features is outlined below.

ParameterValue/Description
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column Apolar capillary column (e.g., RTxi-5 Sil MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Injector Temp. 250°C
Detector Temp. 280°C
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

This table is a generalized example based on typical GC-MS parameters for organic compounds and does not represent a specific analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is particularly suitable for the analysis of less volatile or thermally labile compounds. A significant challenge in the HPLC analysis of aldehydes is their poor UV absorbance unless derivatized. waters.com Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can form a stable hydrazone derivative with strong UV absorbance, significantly enhancing detection limits. waters.com

For the separation of stereoisomers of this compound, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP), which can selectively interact with one enantiomer more strongly than the other, leading to their separation. Cyclodextrin-based CSPs are widely used for this purpose due to their ability to form inclusion complexes with a variety of molecules. mdpi.com

Method development for HPLC would involve:

Stationary Phase Selection: For achiral separations, a reversed-phase column (e.g., C18) is common. For chiral separations, a specialized column with a chiral selector is necessary.

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used. The composition can be isocratic or a gradient to achieve the desired separation. jst.go.jp

Detection: A UV detector is suitable, especially after derivatization. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used for non-derivatized samples.

A hypothetical HPLC method for the separation of isomers of a substituted cyclobutane is presented below.

ParameterValue/Description
Instrument High-Performance Liquid Chromatograph
Column Chiral Stationary Phase (e.g., Cyclodextrin-based) or Reversed-Phase C18 (5 µm, 4.6 x 250 mm) for achiral separations
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate 0.8 - 1.2 mL/min
Column Temp. Ambient or controlled (e.g., 25°C)
Detector UV-Vis at a specific wavelength (e.g., 254 nm) or Mass Spectrometer
Injection Vol. 10 µL

This table illustrates typical HPLC parameters and is not from a direct analysis of the subject compound. jst.go.jplookchem.com

In complex reaction mixtures resulting from the synthesis of substituted cyclobutanes, flash chromatography is often employed for purification. google.com This preparative technique uses a lower pressure than HPLC and is suitable for isolating larger quantities of the desired product. The separation can be monitored by thin-layer chromatography (TLC) to determine the appropriate solvent system. lookchem.com

Applications in Advanced Organic Synthesis

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde as a Versatile Synthon in Total Synthesis

The utility of a synthetic building block is often measured by its ability to be incorporated into the intricate frameworks of larger, more complex molecules. The structural features of this compound make it an attractive starting point for the synthesis of a diverse array of organic compounds.

Cyclobutane-containing synthons have been instrumental in the total synthesis of numerous natural products. nih.gov The inherent ring strain of the cyclobutane (B1203170) moiety can be harnessed to drive skeletal rearrangements, leading to the formation of five- and six-membered rings, which are common motifs in natural products. While specific total syntheses employing this compound are not extensively documented in publicly available literature, its potential as a precursor can be inferred from established synthetic strategies.

The aldehyde functionality provides a handle for a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and additions of organometallic reagents. These transformations would allow for the elaboration of the side chain, a crucial step in building the carbon skeleton of a target natural product. For instance, an aldol reaction could introduce a new stereocenter and a hydroxyl group, which could be further functionalized.

The benzyloxy group serves as a stable protecting group for the hydroxyl function on the cyclobutane ring, which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group. This hydroxyl group could then be used to form ethers, esters, or to direct subsequent reactions. The stereochemistry of the substituents on the cyclobutane ring can be controlled during its synthesis, allowing for the preparation of enantiomerically pure building blocks for asymmetric synthesis.

The general strategy for the application of a cyclobutane synthon like this compound in natural product synthesis is outlined below:

Synthetic Step Description Potential Outcome
Side-chain Elaboration Reaction of the aldehyde with nucleophiles (e.g., Grignard reagents, organolithiums, Wittig reagents).Extension of the carbon chain, introduction of new functional groups.
Ring Expansion/Rearrangement Acid- or base-mediated ring expansion of the cyclobutane ring.Formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Deprotection Cleavage of the benzyl (B1604629) ether to unmask the hydroxyl group.A free hydroxyl group for further functionalization.
Functional Group Interconversion Oxidation of the aldehyde to a carboxylic acid, or reduction to an alcohol.Access to a wider range of derivatives.

This versatility makes this compound a promising, though currently underutilized, building block for the synthesis of complex natural products.

The precise three-dimensional structure of cyclobutane derivatives makes them attractive components for the construction of well-defined supramolecular architectures and functional polymers. The use of cyclobutanes in crystal engineering and the formation of supramolecular assemblies has been demonstrated, where the rigid four-membered ring directs the spatial arrangement of the molecules. nih.gov

This compound could potentially be incorporated into such materials. The aldehyde group can participate in reversible covalent bond formation, such as the formation of imines or acetals, which are key linkages in dynamic combinatorial chemistry and the self-assembly of complex structures. The benzyloxy group can engage in π-stacking interactions, further influencing the packing and properties of the resulting assembly.

For example, condensation of the aldehyde with a diamine could lead to the formation of a polymer or a macrocycle. The properties of the resulting material would be influenced by the stereochemistry of the cyclobutane ring and the nature of the substituents. While specific examples utilizing this compound in functional materials are not prominent in the literature, the fundamental reactivity of its functional groups suggests its potential in this area.

Potential applications in functional materials could include:

Polymer Synthesis: As a monomer in condensation polymerization.

Supramolecular Gels: Formation of low molecular weight gelators through self-assembly.

Liquid Crystals: The rigid cyclobutane core could be incorporated into mesogenic structures.

Development of Derivatives and Analogues for Structure-Reactivity Relationship Studies

Understanding how the structure of a molecule influences its chemical reactivity is a cornerstone of organic chemistry. This compound provides a platform for systematic studies on the interplay between the strained cyclobutane ring and the reactive aldehyde group.

By synthesizing a series of derivatives and analogues, researchers can probe various aspects of its reactivity. For instance, the stereochemistry of the substituents on the cyclobutane ring is expected to have a significant impact on the accessibility of the aldehyde group to nucleophiles.

Structural Modification Parameter to be Studied Expected Influence
Varying the substituent at the 3-positionElectronic effects on the aldehyde reactivityElectron-withdrawing groups may increase reactivity, while electron-donating groups may decrease it.
Changing the stereochemistry (cis/trans)Steric hindrance around the aldehydeThe cis or trans relationship of the substituents will affect the steric environment of the aldehyde.
Modifying the length of the acetaldehyde (B116499) chainConformational effectsThe flexibility of the side chain can influence the orientation of the aldehyde group.

Such studies would provide valuable data for predicting the behavior of this and related compounds in complex chemical transformations and for the rational design of new reagents and catalysts.

Its Role in the Preparation of Specialized Reagents and Ligands

The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups, making it a precursor to specialized reagents and ligands for catalysis. For example, reductive amination of the aldehyde with a chiral amine could lead to the synthesis of a new chiral ligand for asymmetric catalysis.

The cyclobutane scaffold can provide a rigid and well-defined backbone for the ligand, which is often a desirable feature for achieving high levels of stereocontrol in catalytic reactions. The benzyloxy group can be retained to influence the steric and electronic properties of the ligand or can be deprotected and further functionalized.

Potential transformations of this compound into specialized reagents include:

Oxidation to the corresponding carboxylic acid, which can be used as a chiral building block.

Reduction to the alcohol, followed by conversion to a leaving group for nucleophilic substitution reactions.

Conversion to an alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation, providing a handle for click chemistry or other alkyne-based transformations.

Utilization in Fundamental Mechanistic Research as a Probe Molecule

The unique combination of a strained ring and a reactive functional group in this compound makes it a potential probe molecule for investigating reaction mechanisms. The cyclobutane ring can act as a spectroscopic or stereochemical label to track the course of a reaction.

For example, in reactions involving radical intermediates, the strained C-C bonds of the cyclobutane ring might undergo cleavage, providing evidence for a radical pathway. The stereochemical outcome of reactions at the aldehyde center can also provide insights into the transition state geometry and the influence of the adjacent cyclobutane ring.

Furthermore, the compound could be used to study the mechanism of enzymatic reactions, for example, by designing it as a substrate or an inhibitor for a particular enzyme. The benzyloxy group could also be replaced with a fluorescent tag to allow for the visualization of the molecule within a biological system. The specific applications in this area are yet to be explored but hold promise for advancing our understanding of fundamental chemical and biological processes.

Future Directions and Unexplored Research Avenues

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis of complex molecules like 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde stands to benefit significantly from the adoption of emerging technologies. Flow chemistry and machine learning are at the forefront of this evolution, promising to make synthesis more efficient, scalable, and predictable.

Flow Chemistry: Continuous flow processes offer a more energy-efficient and scalable approach to synthesizing cyclobutane (B1203170) derivatives. acs.org Traditional photochemical methods, such as [2+2] cycloadditions, often rely on inefficient mercury lamps, but modern flow reactors can be coupled with high-power LED technology for a more controlled and scalable synthesis of cyclobutene (B1205218) precursors. acs.orgnih.gov These precursors can then be hydrogenated in a continuous flow setup to yield highly substituted cyclobutanes. acs.orgnih.gov The use of flow reactors can lead to higher molecular weights and narrower dispersities in shorter reaction times compared to batch processes. thieme-connect.com This technology is not only more energy-efficient but also enhances safety, especially when dealing with hazardous reagents or intermediates. researchgate.net For instance, electrochemical synthesis of cyclobutanes has been successfully scaled up to produce over 100-gram quantities in a single run by transitioning from a batch to a continuous flow setup. organic-chemistry.org

The synergy between machine learning and computational chemistry can provide predictive insights into chemical systems, helping to formalize chemical perception and synthetic thinking. acs.org This data-driven approach, integrated with retrosynthesis knowledge, can generate promising synthetic routes that consider the expertise of synthetic chemists. acs.org

Table 1: Emerging Synthetic Technologies and Their Potential Impact

Technology Potential Application for this compound Key Benefits
Flow Chemistry Scalable synthesis of cyclobutane precursors via photochemical or electrochemical cycloadditions. Increased efficiency, scalability, safety, and energy efficiency. acs.orgnih.govresearchgate.netorganic-chemistry.org

| Machine Learning | Prediction of optimal reaction conditions, catalyst selection, and retrosynthetic analysis. | Accelerated discovery, optimized resource utilization, and enhanced productivity. researchgate.netcalstate.eduresearchgate.netnih.gov |

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods is crucial for the efficient synthesis and functionalization of the cyclobutane ring in this compound. Research in this area is focused on creating more selective and versatile catalytic systems.

Transition Metal Catalysis: Transition metal-catalyzed reactions, particularly C–H functionalization, offer a powerful tool for modifying the cyclobutane scaffold. nih.govrsc.org Palladium-catalyzed enantioselective C(sp³)–H arylation has been demonstrated for aminomethyl-cyclobutanes, using a simple amino acid ligand to control enantioselectivity. researchgate.netrsc.org This approach allows for the direct installation of aryl groups onto the strained ring system. Rhodium(II) catalysts have also been used for regio- and stereoselective C–H functionalization of cyclobutanes, providing access to both 1,1- and 1,3-disubstituted products by simply changing the catalyst. acs.org Furthermore, copper-catalyzed radical cascade reactions can transform simple cyclobutanes into highly functionalized cyclobutene derivatives through the cleavage of multiple C-H bonds. chimicafine.com

Organocatalysis: Organocatalysis presents a metal-free alternative for the synthesis of cyclobutane derivatives. nih.gov For instance, an organocatalytic formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation has been developed to produce pyrrole-functionalized cyclobutanes with high regio-, diastereo-, and enantiocontrol. researchgate.net N-Heterocyclic carbenes (NHCs) have been used as catalysts for the self-condensation of acetaldehyde (B116499), which could be relevant for transformations involving the acetaldehyde moiety of the target molecule. organic-chemistry.org

Future research will likely explore a broader range of transition metal catalysts and organocatalysts to achieve unprecedented transformations on the cyclobutane core and the acetaldehyde side chain of this compound.

Table 2: Examples of Novel Catalytic Transformations

Catalytic System Transformation Potential Application Reference(s)
Rhodium(II) C–H Functionalization Regio- and stereoselective introduction of substituents on the cyclobutane ring. acs.org
Palladium(II) Enantioselective C(sp³)–H Arylation Enantioselective synthesis of arylated cyclobutane derivatives. researchgate.netrsc.org
Copper Radical Cascade Reaction Synthesis of highly functionalized cyclobutenes from cyclobutanes. chimicafine.com
Organocatalysis Formal [2+2] Cycloaddition Enantioselective synthesis of functionalized cyclobutanes. researchgate.net

Advanced Spectroscopic and Computational Probes for In-situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, advanced in-situ monitoring techniques are essential.

Operando Spectroscopy: This powerful methodology allows for the simultaneous measurement of catalytic performance and spectroscopic characterization of the catalyst under actual working conditions. acs.orgnih.govthieme-connect.com Techniques such as operando Infrared (IR), Raman, and NMR spectroscopy can provide real-time information about the formation of intermediates and the state of the catalyst during the reaction. acs.orgresearchgate.netorganic-chemistry.org For example, in-situ Raman spectroscopy has been used to monitor the [2+2] cycloaddition of olefins to form cyclobutanes. chimicafine.com Similarly, in-situ FTIR spectroscopy can track the progress of complex organic reactions, including those under electrochemical control. nih.gov Real-time NMR spectroscopy is particularly valuable as it provides detailed information on chemical structure, speciation, and concentration simultaneously. researchgate.net

Computational Probes: Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, predict stereochemical outcomes, and understand the energetics of reaction pathways. researchgate.netcalstate.eduresearchgate.net For cyclobutane synthesis, DFT studies have unveiled the mechanism of stereospecific ring contraction from pyrrolidines, identifying the rate-determining step and explaining the stereoretentive product formation. researchgate.net Computational methods can also explore the origins of periselectivity in ambimodal cycloaddition reactions and predict the effect of substituents on reaction barriers. calstate.eduacs.org Combining DFT with intrinsic reaction coordinate (IRC) studies can provide a detailed picture of bond-forming and bond-breaking processes in cycloaddition reactions. rsc.org

The integration of these advanced spectroscopic and computational tools will enable a more rational design of synthetic routes and catalysts for this compound and its derivatives.

Design of Highly Functionalized Derivatives with Tailored Reactivity

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and materials science. acs.orgthieme-connect.com Designing and synthesizing highly functionalized derivatives of this compound with tailored reactivity is a key area for future research.

The cyclobutane motif can act as a conformational restraint, a replacement for larger cyclic systems, or an isostere for other groups, thereby influencing the biological properties of a molecule. acs.org The synthesis of libraries of 3D cyclobutane fragments is a growing area of interest for fragment-based drug discovery (FBDD). nih.govthieme-connect.comcalstate.edu

Synthetic strategies for creating these derivatives often involve the functionalization of a pre-existing cyclobutane core. C–H functionalization logic provides a powerful approach to install various substituents directly onto the cyclobutane ring. researchgate.netacs.org For example, palladium-catalyzed cross-coupling reactions can introduce a wide range of aryl and vinyl groups. researchgate.net Copper-catalyzed radical cascade reactions allow for the synthesis of highly functionalized cyclobutenes from simple cyclobutanes. chimicafine.com Furthermore, stereocontrolled synthesis methods, such as the contraction of pyrrolidines, can yield multisubstituted cyclobutanes with high stereoselectivity. nih.gov

Future work will likely focus on developing modular and stereoselective methods to introduce a diverse range of functional groups onto the this compound scaffold, enabling the creation of new chemical entities with specific biological or material properties.

Strategies for Large-Scale, Sustainable Production

The transition from laboratory-scale synthesis to large-scale, sustainable industrial production presents a significant challenge for complex molecules like this compound. Future research will need to address the principles of green chemistry and process optimization.

Scalable Synthesis: Developing scalable synthetic routes is paramount. This often involves moving away from stoichiometric reagents towards catalytic processes and designing reactions that are amenable to large-scale equipment. For instance, electrochemical synthesis in continuous flow has been shown to be a scalable method for producing cyclobutane derivatives. thieme-connect.com The synthesis of cyclobutane building blocks on a decagram scale has been reported, demonstrating the feasibility of producing these compounds in larger quantities. researchgate.net

Sustainable Chemistry: A key focus will be on minimizing waste, using renewable resources, and avoiding hazardous substances. rsc.org This includes the development of more efficient catalysts that can operate under milder conditions and the use of greener solvents. researchgate.net For example, using visible light photocatalysis with reusable heterogeneous catalysts for [2+2] cycloadditions is a more sustainable approach than traditional UV-light-mediated reactions. researchgate.net The fine chemical and pharmaceutical industries are increasingly adopting green chemistry principles, which will drive the development of more sustainable processes for producing compounds like this compound. researchgate.net

By focusing on these strategies, the production of this compound and its derivatives can become more economically viable and environmentally friendly.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.